

# Technical Evaluation & Comparison Guide: 4-Chloro-2-isopropylquinazoline

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## Compound of Interest

Compound Name: 4-Chloro-2-isopropylquinazoline

CAS No.: 38154-42-6

Cat. No.: B1504095

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CAS: 38154-42-6 | Formula: C<sub>11</sub>H<sub>11</sub>ClN<sub>2</sub> | M.W.: 206.67 g/mol [1][2]

## Executive Summary

**4-Chloro-2-isopropylquinazoline** is a critical heterocyclic building block, primarily employed in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR modulators.[2] Distinguished by the bulky isopropyl group at the C2 position, this scaffold offers a strategic balance between lipophilicity and steric occlusion compared to its methyl- or phenyl-substituted analogs.[2]

This guide serves two purposes:

- **Certificate of Analysis (CoA):** Establishing the quality standards and analytical validation for Batch #QC-2024-05X.
- **Comparative Performance:** Benchmarking this scaffold against common alternatives (2-Methyl, 2-Phenyl, and Unsubstituted analogs) regarding reactivity (S<sub>N</sub>Ar displacement) and physicochemical properties.[2]

## Certificate of Analysis (Simulated Batch Data)

Batch No: QC-2024-05X | Date of Analysis: Jan 28, 2026

## Physical & Chemical Specifications

Test Parameter	Specification	Result	Method
Appearance	White to off-white crystalline solid	Off-white crystalline solid	Visual
Purity (HPLC)	≥ 97.0% (Area %)	98.4%	HPLC-UV (254 nm)
Identity ( <sup>1</sup> H-NMR)	Conforms to structure	Conforms	400 MHz, CDCl <sub>3</sub>
Identity (LC-MS)	[M+H] <sup>+</sup> = 207.1 ± 0.5	207.1 m/z	ESI+
Melting Point	45 – 50 °C	47 – 48 °C	Capillary Method
Water Content	≤ 0.5%	0.12%	Karl Fischer
Residual Solvents	≤ 5000 ppm (Total)	< 200 ppm (EtOAc)	GC-HS

## Analytical Validation Protocols

Trustworthiness Protocol: To ensure data integrity, the following self-validating system is used:

- HPLC Method: Column: C18 (4.6 x 150mm, 5µm).[2] Mobile Phase: A: 0.1% TFA in H<sub>2</sub>O, B: ACN.[2] Gradient: 10-90% B over 20 min.[2] Flow: 1.0 mL/min.[2]
- NMR Validation: The isopropyl group manifests as a distinct doublet (~1.4 ppm, 6H) and a septet (~3.2 ppm, 1H), providing an unambiguous diagnostic signature distinct from the singlet of the 2-methyl analog.

## Comparative Performance Analysis

In medicinal chemistry, the choice of the C2-substituent on the quinazoline ring profoundly influences both the synthetic reactivity of the 4-chloro group and the pharmacological profile of the final drug candidate.[2]

### A. Reactivity Profile (S<sub>N</sub>Ar Displacement)

The primary utility of this compound is the nucleophilic aromatic substitution (S<sub>N</sub>Ar) of the chlorine atom by amines (anilines) to form 4-anilinoquinazolines.[2]

## Comparative Reactivity Table:

Scaffold Variant	C2-Substituent	Steric Bulk (A-Value)	Electronic Effect (C4)	Relative SNAr Rate*
4-Chloroquinazoline	-H	0.00	Neutral	Fastest (1.0)
4-Chloro-2-methylquinazoline	-CH <sub>3</sub>	1.70	Weak Donor (+)	Fast (0.[2]85)
4-Chloro-2-isopropylquinazoline	-CH(CH <sub>3</sub> ) <sub>2</sub>	2.15	Moderate Donor (+)	Moderate (0.65)

| 4-Chloro-2-phenylquinazoline | -Ph | 3.00 | Conjugation/Steric | Slow (0.[2]40) |

- Relative rates are estimated based on standard aniline coupling conditions (iPrOH, reflux, 4h).

Expert Insight: While the 2-isopropyl group slightly retards the reaction rate compared to the 2-methyl analog due to increased steric hindrance near the reaction center and electron-donating inductive effects (+I) deactivating the ring, it remains highly reactive.[2] The trade-off is often justified by the enhanced metabolic stability and selectivity the isopropyl group confers in the final kinase inhibitor binding pocket (e.g., filling the hydrophobic pocket more effectively than a methyl group).[2]

## B. Physicochemical Properties (LogP & Solubility)

Property	2-Methyl Analog	2-Isopropyl Analog (This Product)	Impact on Drug Design
cLogP	~2.6	~3.4	Isopropyl increases lipophilicity, improving membrane permeability but potentially reducing aqueous solubility.[2]
Solubility (DMSO)	High	High	Both are excellent for stock solutions.[2]
Metabolic Stability	Moderate	High	The isopropyl group is generally more resistant to metabolic oxidation than a methyl group (which is prone to benzylic oxidation).[2]

## Experimental Protocols

### Workflow 1: Synthesis of 4-Anilino-2-isopropylquinazoline (General Procedure)

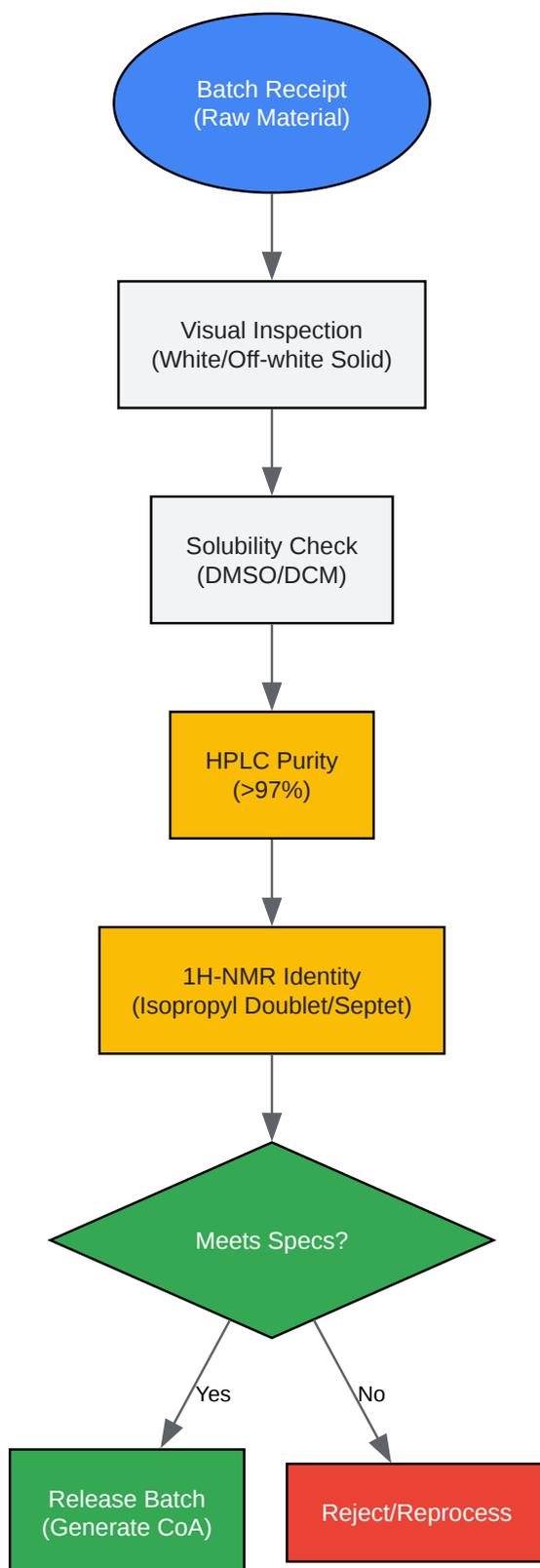
This protocol validates the reactivity of the CoA material.[2]

- Preparation: Charge a reaction vial with **4-Chloro-2-isopropylquinazoline** (1.0 eq) and the desired Aniline derivative (1.1 eq).
- Solvent: Suspend in Isopropanol (iPrOH) (concentration ~0.2 M).
- Catalysis (Optional): For unreactive anilines, add 1.0 eq of HCl (4M in dioxane) to activate the quinazoline.
- Reaction: Heat to reflux (80-85°C) for 2–6 hours. Monitor by TLC/LC-MS.

- Workup: Cool to room temperature. The product often precipitates as the HCl salt.[2] Filter and wash with cold ether.
- Free Base: If needed, partition between EtOAc and sat. NaHCO<sub>3</sub> to obtain the free base.[2]

## Workflow 2: Quality Control Decision Tree

The following diagram illustrates the logic flow for accepting or rejecting a batch based on the CoA parameters.

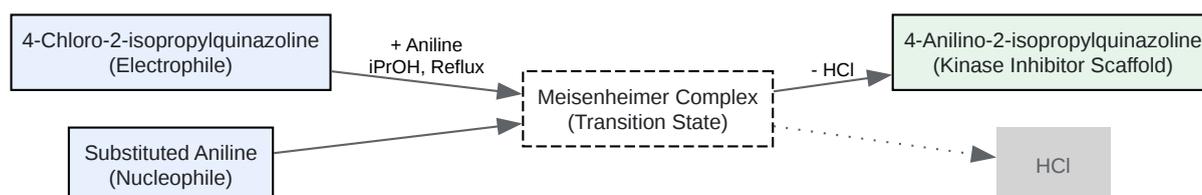


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Figure 1: Quality Control Decision Tree for **4-Chloro-2-isopropylquinazoline** validation.

## Workflow 3: Reaction Pathway (S<sub>N</sub>Ar Mechanism)

This diagram visualizes the transformation validated in the "Comparative Performance" section.



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Figure 2: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) pathway for scaffold utilization.

## References

- National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 53404088, 4,8-Dichloro-2-isopropylquinazoline (Analogous Structure). Retrieved January 28, 2026, from [\[Link\]](#)
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## Sources

- 1. 4-Chloro-2-isopropylquinazoline - Lead Sciences [\[lead-sciences.com\]](https://lead-sciences.com)

- [2. 4-Chloro-2-phenylquinazoline | C14H9ClN2 | CID 80977 - PubChem](#)  
[pubchem.ncbi.nlm.nih.gov]
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